molecular formula C15H19NO3 B2879371 1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid CAS No. 1103845-09-5

1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid

Cat. No.: B2879371
CAS No.: 1103845-09-5
M. Wt: 261.321
InChI Key: TXVDLQWWBZGVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid is a piperidine-2-carboxylic acid derivative featuring a 2,3-dimethylbenzoyl substituent at the nitrogen position of the piperidine ring. The compound is characterized by a planar aromatic 2,3-dimethylbenzoyl group, which contributes to its lipophilicity and steric profile. Piperidine-2-carboxylic acid derivatives are frequently explored as intermediates in pharmaceutical synthesis or as modulators of biological targets, such as enzymes or receptors .

Properties

IUPAC Name

1-(2,3-dimethylbenzoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-6-5-7-12(11(10)2)14(17)16-9-4-3-8-13(16)15(18)19/h5-7,13H,3-4,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVDLQWWBZGVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCCCC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Compound A : (2R)-1-(2-(2,3-Dimethoxybenzyl)-3-mercaptopropanoyl)piperidine-2-carboxylic acid (mjir344)

  • Key Substituents : 2,3-Dimethoxybenzyl group, mercapto (-SH) group.
  • Structural Impact: The dimethoxy groups enhance electron-donating effects compared to dimethyl groups, increasing solubility in polar solvents.
  • Pharmacological Relevance : Likely explored as a metallo-β-lactamase inhibitor due to thiol-based coordination chemistry .

Compound B : 1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid

  • Key Substituents : 2,6-Dichlorobenzyl group.
  • Positional isomerism (2,6- vs. 2,3-substitution) alters the molecule’s geometry and electronic distribution .
  • Applications : May serve as a building block for halogenated drug candidates.

Compound C : 1-(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-piperidine-4-carboxylic acid

  • Key Substituents : Dihydrobenzodioxine ring, carboxylic acid at piperidine position 3.
  • Structural Impact :
    • The benzodioxine ring introduces oxygen atoms, improving hydrogen-bonding capacity and aqueous solubility.
    • Position 4 carboxylic acid (vs. position 2) alters conformational flexibility and binding site accessibility .
  • Potential Use: Likely investigated for CNS targets due to structural similarity to neurotransmitter analogs.

Compound D : 1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid

  • Key Substituents : Pyridin-3-ylmethyl group.
  • Structural Impact :
    • The pyridine ring introduces a basic nitrogen, enhancing solubility in acidic environments and enabling cation-π interactions.
    • Reduced steric bulk compared to benzoyl derivatives may improve membrane permeability .
  • Applications: Potential as a ligand for nicotinic acetylcholine receptors.

Compound E : 1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperidine-2-carboxylic acid

  • Key Substituents : Benzodioxin-6-ylcarbonyl group.
  • Structural Impact :
    • The benzodioxin system offers a rigid, planar structure with two oxygen atoms, favoring interactions with aromatic residues in enzymes.
    • Carbonyl position (6-yl vs. 2,3-dimethyl substitution) modifies electronic effects .
  • Pharmacological Relevance : Possible use in redox-active systems due to the benzodioxin moiety.

Data Table: Comparative Analysis

Parameter Target Compound Compound A Compound B Compound C Compound D
Substituents 2,3-Dimethylbenzoyl 2,3-Dimethoxybenzyl + mercapto 2,6-Dichlorobenzyl Benzodioxine + position 4 COOH Pyridin-3-ylmethyl
Molecular Weight 261.32 g/mol ~400 g/mol (estimated) ~288.15 g/mol ~319.30 g/mol 220.27 g/mol
Lipophilicity (LogP) High (due to methyl groups) Moderate (polar groups present) High (chlorine atoms) Moderate (oxygen-rich) Low (pyridine enhances polarity)
Key Interactions Hydrophobic, van der Waals Metal coordination, hydrogen bonds Halogen bonding, hydrophobic Hydrogen bonding, π-π stacking Cation-π, hydrogen bonding
Potential Applications Enzyme inhibitors, CNS modulators Metallo-β-lactamase inhibitors Halogenated drug intermediates CNS-targeted therapies Nicotinic receptor ligands

Biological Activity

1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzoyl group and a carboxylic acid moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Anticancer Properties

The compound has shown promise in cancer therapy. In a study involving FaDu hypopharyngeal tumor cells, it was noted to induce apoptosis and exhibit cytotoxic effects superior to the reference drug bleomycin. This suggests that the compound may interact with cellular pathways involved in cancer progression .

The proposed mechanism of action involves the compound's ability to bind to specific molecular targets within cells, modulating their activity. This interaction could inhibit enzymes associated with inflammatory responses or cancer cell proliferation, leading to its observed biological effects .

Study on Anticancer Activity

In a recent study, this compound was evaluated for its anticancer potential using various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation pathways. This highlights its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of the compound against common pathogens. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a candidate for further development in antimicrobial research.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
MechanismModulates enzyme activity involved in inflammation

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